N-(2-(7-氟-3-氧代-2,3-二氢苯并[f][1,4]噁唑-4(5H)-基)乙基)-1-甲基-1H-吡咯-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring system, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the formation of key bonds during the construction of the dihydrobenzofuran skeleton . A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, a class of benzoxazepine derivatives, by reacting 2-aminophenols with alkynones .Molecular Structure Analysis
The molecular structure of this compound is likely to be rigid due to the presence of the 2,3-dihydrobenzofuran ring system. This ring system confers a well-defined spatial arrangement of substituents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond . Mechanistic experiments have indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .科学研究应用
代谢和处置研究
一项研究重点关注 SB-649868 的处置和代谢,SB-649868 是一种食欲素 1 和 2 受体拮抗剂,重点介绍了此类化合物在人体内代谢和排泄的途径。研究发现,该药物及其代谢物主要通过粪便排泄,氧化代谢起着重要作用。这项研究为理解人体内复杂分子的代谢命运奠定了基础,可能包括感兴趣的化合物 (Renzulli 等人,2011 年)。
药代动力学特征评估
另一项研究评估了 BIA 2-093 的安全性、耐受性、药代动力学和药效学,强调了评估一种新化合物在人体内行为的过程。它详细说明了该化合物如何代谢成其主要和次要代谢物,提供了对药代动力学特征的见解,这可能与类似复杂化合物的科学研究相关 (Almeida & Soares-da-Silva,2003 年)。
作用机制研究
对氟拉多林 (HP 494) 的研究探索了其作为中枢镇痛药和抗抑郁药的药理作用。该研究说明了调查化合物发挥其作用的机制的重要性,这可能是研究该化合物的途径,特别是如果它与氟拉多林具有相同的药理特性 (Spaulding 等人,1985 年)。
未来方向
作用机制
Target of Action
The primary targets of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
The exact mode of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide It is likely that this compound interacts with its targets to modulate their activity, potentially reducing neuronal excitability to exert anticonvulsant effects .
Biochemical Pathways
The biochemical pathways affected by N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide Given its potential anticonvulsant activity , it may affect pathways related to neuronal signaling and excitability.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide Similar compounds have been evaluated in animal models for their anticonvulsant effects and neurotoxicity , suggesting that this compound is likely to be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
The molecular and cellular effects of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide Similar compounds have shown anticonvulsant activities in animal models , suggesting that this compound may reduce neuronal excitability at the molecular and cellular levels.
属性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVSFNSZTZPOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。